Sodium suberogorgin

Description

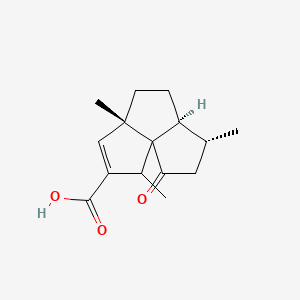

Sodium suberogorgin is the sodium salt derivative of suberogorgin, a marine-derived compound isolated from the coral species Gorgonia suberogorgia (commonly known as Liu Shan Hu or Suberogorgin coral) in the South China Sea . Its parent compound, suberogorgin, has the molecular formula C₁₅H₂₀O and a molecular weight of 248.32 g/mol . As a sodium salt, its molecular formula is inferred to be C₁₅H₁₉ONa, with a molecular weight of 271.32 g/mol.

Its natural origin distinguishes it from synthetic AChE inhibitors, offering unique structural and pharmacological properties.

Properties

CAS No. |

110043-85-1 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(2S,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |

InChI |

InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9-,11+,14+,15?/m1/s1 |

InChI Key |

LFKSRWRSZVCLFJ-JMAFBPSCSA-N |

SMILES |

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |

Isomeric SMILES |

C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C([C@H]3C)C(=O)O)C |

Canonical SMILES |

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

sodium suberogorgin suberogorgin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium suberogorgin belongs to a class of marine alkaloids with fused polycyclic structures. Below is a comparison with two structurally related marine-derived AChE inhibitors:

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | AChE IC₅₀ (µM) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₉ONa | 271.32 | Gorgonia suberogorgia | Not reported | Sodium salt; marine origin |

| Manzamine A | C₃₆H₄₄N₄O₃ | 592.75 | Haplosclerida sponges | 0.45 | Complex pentacyclic alkaloid |

| Homofascaplysin C | C₁₉H₁₃N₃O₂ | 315.33 | Fascaplysinopsis sp. | 2.8 | Bright red pigment; planar structure |

Key Observations :

- Structural Complexity : this compound has a simpler structure compared to manzamine A, which may enhance its synthetic accessibility but reduce target specificity .

- Bioactivity : Manzamine A demonstrates superior AChE inhibition (IC₅₀ = 0.45 µM), suggesting this compound requires structural optimization to match this potency .

- Solubility : The sodium salt form of suberogorgin likely improves aqueous solubility over its neutral counterpart, a critical factor for drug delivery .

Comparison with Functionally Similar Compounds

This compound’s AChE inhibition aligns it with clinically approved drugs like donepezil and galantamine. However, its marine origin confers distinct advantages and challenges.

Key Observations :

- Potency Gap : Donepezil’s IC₅₀ of 6.7 nM far exceeds this compound’s unreported but likely weaker activity, highlighting the need for structural refinement .

- Natural vs. Synthetic : this compound’s marine origin may reduce off-target toxicity compared to synthetic drugs, but its stability and scalability are unproven .

- Pharmacokinetics : this compound lacks data on absorption, metabolism, and half-life, whereas donepezil and galantamine have well-characterized profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.